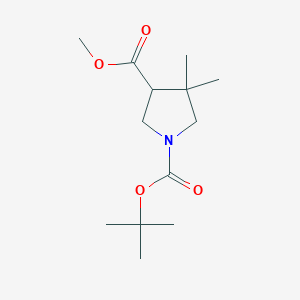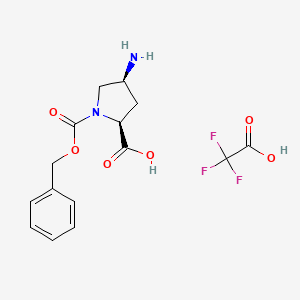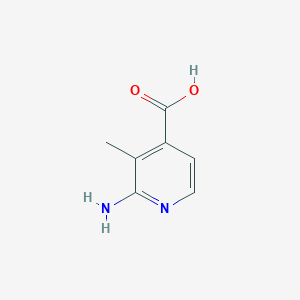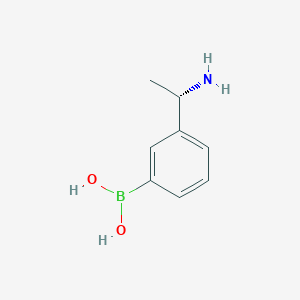
(S)-(3-(1-Aminoethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(3-(1-Aminoethyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an aminoethyl group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-(1-Aminoethyl)phenyl)boronic acid typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method is the asymmetric borylation of imines, which has been optimized for high stereocontrol . Another approach involves the coupling of amino acids or other building blocks with α-aminoboronates, allowing the creation of hybrid molecules with significant potential in various scientific disciplines .
Industrial Production Methods
Industrial production of this compound often employs large-scale asymmetric synthesis techniques. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of automated combinatorial approaches has also been explored to facilitate the production of peptide-boronic acids .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(3-(1-Aminoethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(S)-(3-(1-Aminoethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (S)-(3-(1-Aminoethyl)phenyl)boronic acid involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by forming reversible covalent bonds with active site residues. This interaction disrupts the enzyme’s normal function, leading to its inhibition. The boronic acid group plays a crucial role in this mechanism by acting as a Lewis acid, facilitating the formation of these covalent bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the aminoethyl group and stereochemistry, making it less specific in its interactions.
Borinic acids: Contain two C–B bonds and one B–O bond, resulting in enhanced Lewis acidity compared to boronic acids.
Boronic esters: Used as protective groups in carbohydrate chemistry and have different reactivity profiles compared to boronic acids.
Uniqueness
(S)-(3-(1-Aminoethyl)phenyl)boronic acid is unique due to its specific stereochemistry and the presence of both amino and boronic acid functional groups. This combination allows for highly selective interactions with biological targets and versatile reactivity in chemical synthesis.
Propriétés
Formule moléculaire |
C8H12BNO2 |
|---|---|
Poids moléculaire |
165.00 g/mol |
Nom IUPAC |
[3-[(1S)-1-aminoethyl]phenyl]boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,11-12H,10H2,1H3/t6-/m0/s1 |
Clé InChI |
DHOZTVUYIMUKBO-LURJTMIESA-N |
SMILES isomérique |
B(C1=CC(=CC=C1)[C@H](C)N)(O)O |
SMILES canonique |
B(C1=CC(=CC=C1)C(C)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B12957396.png)
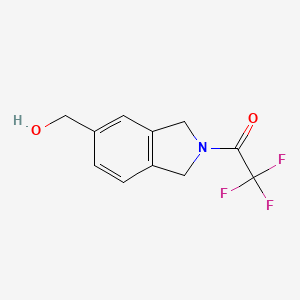
![8-Chloropyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12957407.png)
![6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12957408.png)
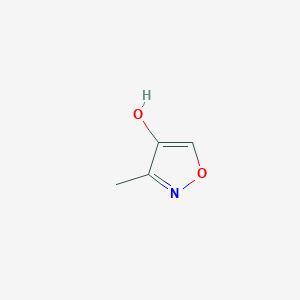
![tert-Butyl (4S,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B12957420.png)


